(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid

Catalog No.
S15746183
CAS No.
M.F
C27H27N3O5S
M. Wt
505.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)meth...

Product Name

(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid

IUPAC Name

(2S)-3-hydroxy-2-[[3-[[5-[(2-methyl-3-phenylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]propanoic acid

Molecular Formula

C27H27N3O5S

Molecular Weight

505.6 g/mol

InChI

InChI=1S/C27H27N3O5S/c1-18-22(21-9-3-2-4-10-21)11-6-12-24(18)34-16-25-29-30-27(35-25)36-17-20-8-5-7-19(13-20)14-28-23(15-31)26(32)33/h2-13,23,28,31H,14-17H2,1H3,(H,32,33)/t23-/m0/s1

InChI Key

AAJMOHIHVOUUDE-QHCPKHFHSA-N

Canonical SMILES

CC1=C(C=CC=C1OCC2=NN=C(O2)SCC3=CC=CC(=C3)CNC(CO)C(=O)O)C4=CC=CC=C4

Isomeric SMILES

CC1=C(C=CC=C1OCC2=NN=C(O2)SCC3=CC=CC(=C3)CN[C@@H](CO)C(=O)O)C4=CC=CC=C4

The compound (2S)-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid is a complex organic molecule characterized by a multi-functional structure. It contains various functional groups, including an oxadiazole ring, which is known for its biological activity. This compound's stereochemistry is indicated by the (2S) designation, suggesting specific spatial arrangements of its atoms that can influence its biological interactions and properties.

Involving this compound can be categorized into several types, including:

  • Nucleophilic Substitution: The presence of the sulfanylmethyl and amino groups allows for nucleophilic attacks, potentially leading to the formation of new chemical bonds.
  • Oxidation-Reduction Reactions: The oxidanyl group suggests that the compound may participate in redox reactions, which are critical in metabolic pathways.
  • Condensation Reactions: The carboxylic acid component can engage in condensation reactions with alcohols or amines, forming esters or amides.

These reactions are essential for understanding the compound's reactivity and potential metabolic pathways in biological systems

The biological activity of this compound is significant due to its structural features that suggest potential pharmacological effects. The oxadiazole moiety is often associated with antimicrobial and anti-inflammatory properties. Additionally, the presence of a phenyl group may enhance lipophilicity, facilitating better membrane penetration and bioavailability.

Studies using computer-aided prediction methods have indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial effects
  • Anti-inflammatory properties
  • Potential anticancer activities .

The synthesis of (2S)-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid can be approached through several synthetic routes:

  • Multi-step Synthesis: Starting from commercially available phenolic compounds, one can perform a series of reactions including:
    • Formation of the oxadiazole ring via cyclization reactions.
    • Introduction of the sulfanylmethyl group through nucleophilic substitution.
    • Final coupling with the amino acid derivative to form the complete structure.
  • One-Pot Synthesis: Advances in synthetic methodologies may allow for a more efficient one-pot synthesis that combines multiple steps into a single reaction vessel, reducing time and improving yield.
  • Green Chemistry Approaches: Utilizing environmentally friendly solvents and catalysts could enhance the sustainability of the synthesis process .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its predicted biological activities, it may serve as a lead compound for developing new drugs targeting infections or inflammatory diseases.
  • Agriculture: If shown to possess herbicidal or fungicidal properties, it could be developed into a new class of agrochemicals.
  • Material Science: The unique structural features may allow for incorporation into polymers or materials with specialized properties.

Interaction studies are crucial for understanding how this compound behaves in biological systems. These studies typically involve:

  • Binding Affinity Assays: Evaluating how well the compound binds to specific biological targets (e.g., enzymes or receptors).
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent effects on cellular processes.
  • Toxicology Assessments: Determining any adverse effects on cells or organisms to evaluate safety profiles .

Several compounds share structural similarities with (2S)-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineContains phenyl and ethynyl groupsAntagonistic activity against mGluR5
5-(4-Chlorophenyl)-1,3,4-thiadiazoleThiadiazole ring with chlorophenyl substituentAntimicrobial properties
4-(Methylthio)benzoic acidContains thioether and carboxylic acid groupsAnti-inflammatory activity

Uniqueness

The uniqueness of (2S)-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid lies in its specific combination of functional groups that may synergistically enhance its biological activity compared to other similar compounds. Its complex structure allows for diverse interactions within biological systems that could lead to novel therapeutic applications.

XLogP3

1.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

505.16714214 g/mol

Monoisotopic Mass

505.16714214 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-15-2024

Explore Compound Types